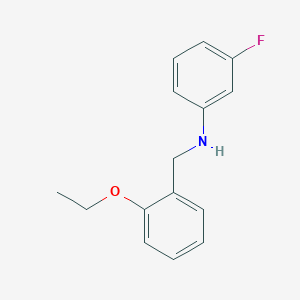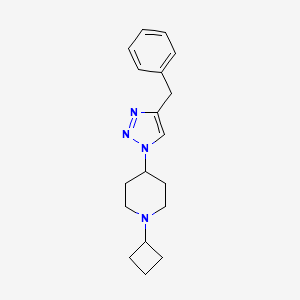![molecular formula C17H15NO2S B4987723 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione CAS No. 109448-23-9](/img/structure/B4987723.png)
3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione
Vue d'ensemble
Description
3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione, also known as thalidomide, is a synthetic drug that was first introduced in the late 1950s as a sedative and anti-nausea medication. However, it was later discovered that thalidomide had severe teratogenic effects, causing birth defects in thousands of babies born to mothers who had taken the drug during pregnancy. Despite this tragic history, thalidomide has recently re-emerged as a promising treatment for a variety of medical conditions, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
Thalidomide's exact mechanism of action is not fully understood, but it is believed to involve multiple pathways. One of its key effects is the inhibition of angiogenesis, or the formation of new blood vessels. This is thought to contribute to its anti-cancer properties, as tumors require a blood supply to grow and spread.
Thalidomide also affects the immune system by modulating the production of various cytokines, which are signaling molecules that play a role in inflammation and immune response. By altering cytokine levels, 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione can help to reduce inflammation and suppress autoimmune reactions.
Biochemical and Physiological Effects:
Thalidomide has a number of biochemical and physiological effects on the body. In addition to its anti-angiogenic and immunomodulatory properties, it has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects.
Thalidomide can also affect the central nervous system, causing sedation and drowsiness. This was one of its original intended uses as a sedative and anti-nausea medication. However, 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione can also cause peripheral neuropathy, a condition characterized by numbness, tingling, and pain in the hands and feet.
Avantages Et Limitations Des Expériences En Laboratoire
Thalidomide has several advantages as a research tool. It is a relatively small molecule that can be easily synthesized and modified, making it a useful tool for drug development and discovery. It also has a well-characterized mechanism of action and has been extensively studied in a variety of experimental systems.
However, there are also limitations to 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione's use in lab experiments. Its teratogenic effects mean that it cannot be used in studies involving pregnant animals or human subjects. It can also be difficult to separate 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione's various effects on the body, as it has multiple mechanisms of action that can be difficult to tease apart.
Orientations Futures
Despite its tragic history, 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione has emerged as a promising treatment for a variety of medical conditions. Ongoing research is focused on developing new 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione analogs with improved efficacy and fewer side effects. There is also interest in exploring 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione's potential uses in other diseases, such as Alzheimer's disease and HIV/AIDS.
In addition, researchers are working to better understand 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione's mechanisms of action, in order to develop more targeted and effective treatments. This includes studying the interactions between 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione and various cellular and molecular pathways, as well as exploring the use of 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione in combination with other drugs and therapies.
Méthodes De Synthèse
Thalidomide is synthesized from phthalic anhydride and 2-amino-2-thiazoline. The resulting intermediate is then reacted with para-toluenethiol to form the final product, 3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
Thalidomide has been extensively studied for its potential therapeutic applications in a variety of medical conditions. One of its most promising uses is in the treatment of multiple myeloma, a type of cancer that affects the plasma cells in bone marrow. Thalidomide has been shown to inhibit the growth and survival of myeloma cells, and is often used in combination with other chemotherapy drugs.
Thalidomide also has immunomodulatory properties, meaning that it can affect the immune system in various ways. This has led to its use in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus, as well as inflammatory diseases like Crohn's disease and psoriasis.
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanyl-1-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-12-7-9-14(10-8-12)21-15-11-16(19)18(17(15)20)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJLBPUTXATXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385673 | |
| Record name | 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- | |
CAS RN |
109448-23-9 | |
| Record name | 2,5-Pyrrolidinedione, 3-[(4-methylphenyl)thio]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)
![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)


![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)
![5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987705.png)


![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987722.png)
![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4987731.png)
